lithium;2,4-dihydroxybutanoic acid

Forensic Toxicology Clinical Chemistry Biomarker Validation

Lithium 2,4-dihydroxybutanoic acid (lithium 2,4-DHB) is the lithium salt of 2,4-dihydroxybutyric acid, a C4 short-chain hydroxy acid (CAS 1518-62-3). The compound is available as an analytical reference standard with a certified purity of ≥95.0% (GC).

Molecular Formula C4H8LiO4+
Molecular Weight 127.1 g/mol
Cat. No. B12057475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;2,4-dihydroxybutanoic acid
Molecular FormulaC4H8LiO4+
Molecular Weight127.1 g/mol
Structural Identifiers
SMILES[Li+].C(CO)C(C(=O)O)O
InChIInChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1
InChIKeyPJHHPJLVTCAOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 2,4-Dihydroxybutanoic Acid for Biomarker Discovery: A Short-Chain Hydroxy Acid Standard


Lithium 2,4-dihydroxybutanoic acid (lithium 2,4-DHB) is the lithium salt of 2,4-dihydroxybutyric acid, a C4 short-chain hydroxy acid (CAS 1518-62-3) [1]. The compound is available as an analytical reference standard with a certified purity of ≥95.0% (GC) . 2,4-DHB is a recognized diagnostic biomarker: it is usually absent in normal human urine but shows consistently elevated levels in cases of succinic semialdehyde dehydrogenase (SSADH) deficiency, distinguishing it from other short-chain organic acids . Furthermore, 2,4-DHB has been identified as the major metabolic contributor to a predictive model for the progression from mild cognitive impairment to Alzheimer's disease, implicating it in hypoxia-related pathogenesis [2].

Why 2,4-Dihydroxybutyric Acid Cannot Be Substituted by Other Dihydroxybutyric Acid Isomers


Procurement of a generic 'dihydroxybutyric acid' standard without specifying the positional isomer will lead to assay failure. 2,4-DHB and its structural isomer 3,4-dihydroxybutyric acid (3,4-DHB), while both being phase I metabolites of gamma-hydroxybutyric acid (GHB), exhibit drastically different endogenous concentration ranges in human biofluids [1]. Their metabolic origins, biological variability, and disease associations are distinct, making them non-interchangeable in analytical workflows [2]. Using the incorrect isomer as a calibrant or internal standard would generate inaccurate quantification and compromise the diagnostic or forensic study's conclusions.

Quantitative Differentiation of 2,4-Dihydroxybutanoic Acid from Structural Analogs: A Procurement-Focused Guide


Urinary Excretion Levels: 2,4-DHB vs. 3,4-DHB

In healthy volunteers, the urinary concentration range of 2,4-DHB is substantially narrower and lower than that of its isomer 3,4-DHB. This establishes a distinct baseline for forensic and clinical biomarker validation. The study quantified these metabolites in 132 volunteers [1].

Forensic Toxicology Clinical Chemistry Biomarker Validation

Serum Baseline Stability: 2,4-DHB vs. Succinic Acid

The stability of metabolites in stored samples is critical for both clinical diagnostics and research. Unlike succinic acid, which showed unacceptable variability, 2,4-DHB was found to be stable over one month in urine and serum [1].

Metabolomics Sample Integrity Clinical Diagnostics

Diagnostic Specificity in SSADH Deficiency: 2,4-DHB vs. 4-Hydroxybutyric Acid (GHB)

In a confirmed case of succinic semialdehyde dehydrogenase deficiency, while 4-hydroxybutyric acid (GHB) is a primary diagnostic marker, 2,4-dihydroxybutyric acid provides a specific secondary organic acid profile. The urinary concentration of 2,4-DHB was quantified at 30 mmol/mol creatinine, compared to 3,4-DHB at 180 mmol/mol creatinine and GHB at 688.7 mmol/mol creatinine [1].

Inborn Errors of Metabolism Rare Disease GC-MS

Predictive Power in Alzheimer's Disease Progression vs. Other Metabolites

In a prospective study on mild cognitive impairment progression to Alzheimer's disease (AD), a predictive model of 3 metabolites was identified. 2,4-dihydroxybutanoic acid was the major contributor to this model and was significantly upregulated in AD progressors. This specific association was not observed for several other metabolites, including 3,4-DHB, which were not part of the predictive signature [1].

Neurodegeneration Metabolomics Prognostic Biomarker

Biological Origin: Non-Natural Synthon vs. Natural Metabolite (Lactate/Pyruvate)

2,4-DHB is a non-natural metabolite requiring synthetic metabolic pathways for its biosynthesis, unlike its structural analogs lactate and pyruvate which are central to natural metabolism. While E. coli can oxidize DHB to 2-keto-4-hydroxybutyrate via lactate dehydrogenase, it failed to grow on DHB as a carbon source without adaptive evolution, highlighting its non-natural character [1].

Synthetic Biology Industrial Biotechnology Metabolic Engineering

Industrial Application Potential: DHB as a Synthon vs. Conventional Petrochemicals

2,4-DHB is a versatile chemical synthon for producing the methionine analogue 2-hydroxy-4-(methylthio)butyrate, a product with a large market in animal nutrition. Its production through synthetic biology offers a renewable alternative .

Green Chemistry Animal Nutrition Bio-based Chemicals

High-Value Application Scenarios for Lithium 2,4-Dihydroxybutanoic Acid


GHB Intake Forensic Testing and Doping Control

Forensic toxicology labs can use the lithium 2,4-DHB standard to accurately quantify this specific hydroxy acid metabolite. Its tighter endogenous concentration range, compared to 3,4-DHB, makes it a more reliable biomarker for distinguishing endogenous GHB from illicit exogenous intake when used in multi-analyte LC-MS/MS or GC-MS panels [1].

Confirmatory Diagnosis of Succinic Semialdehyde Dehydrogenase (SSADH) Deficiency

Clinical biochemistry laboratories can rely on 2,4-DHB as a critical differential marker in urine organic acid analysis. The specific, quantifiable elevation of 2,4-DHB in patient urine, when contrasted with its absence in healthy controls, helps confirm SSADH deficiency alongside GHB and 3,4-DHB, providing a specific metabolic fingerprint for this rare disease [2].

Alzheimer's Disease (AD) Prognostic Biomarker Validation Studies

Academic and pharmaceutical research teams focusing on early-stage Alzheimer's diagnosis should incorporate the 2,4-DHB standard in targeted serum metabolomics assays. The metabolite's proven significant upregulation in MCI patients who progress to AD offers a specific hypoxia-linked prognostic marker for cohort stratification in clinical trials [3].

Synthetic Biology and Metabolic Engineering for Bio-based Synthon Production

Industrial biotechnology companies engineering microorganisms for the de novo biosynthesis of non-natural chemicals necessitate the lithium 2,4-DHB standard as a reference for process analytical chemistry. It is essential for the quantification and verification of product titers in metabolic pathways designed to convert renewable feedstocks into the high-volume animal nutrition synthon 2-hydroxy-4-(methylthio)butyrate .

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